methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
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Overview
Description
Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound known for its unique structural attributes. With a fused pyrrolo[3,4-d]isoxazole core, it stands out for its multifaceted potential in various scientific fields, from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically involves multiple synthetic steps:
Starting Materials
4-(methylthio)aniline
Benzoyl chloride
Isocyanides
Cycloaddition reagents
Reaction Conditions
Acylation: Benzoylation of 4-(methylthio)aniline using benzoyl chloride in the presence of a base such as triethylamine.
Cyclization: Formation of the pyrrolo[3,4-d]isoxazole core via a cycloaddition reaction between the intermediate and isocyanides under inert conditions, such as nitrogen or argon atmosphere.
Industrial Production Methods
In an industrial setting, production scales up by optimizing reaction yields, using continuous flow chemistry, and employing robust purification methods like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate can undergo oxidative reactions, where the methylthio group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction
The compound can be reduced at specific sites, particularly the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride, forming corresponding alcohols.
Substitution
Electrophilic aromatic substitution can occur on the phenyl rings, where halogenation, nitration, or sulfonation introduces various functional groups under suitable conditions (e.g., halogenation with bromine in the presence of a catalyst).
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substituents for EAS: : Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: : Sulfoxides and sulfones
Reduction: : Alcohol derivatives
Substitution: : Halogenated, nitrated, or sulfonated products
Scientific Research Applications
Chemistry
Catalysts: : As a precursor in the synthesis of catalytic compounds.
Polymer Science: : In the development of new polymer materials with enhanced properties.
Biology
Enzyme Inhibition: : Studies suggest it could inhibit specific enzymes due to its unique structure.
Antimicrobial Agents: : Potential use in developing antimicrobial agents.
Medicine
Drug Design: : As a lead compound in drug design for targeting specific proteins and enzymes.
Industry
Material Science: : In the creation of advanced materials for electronics and nanotechnology.
Mechanism of Action
The compound's mechanism of action in biological systems often involves:
Molecular Targets: : Binding to active sites on enzymes or receptors.
Pathways: : Modulating biochemical pathways by inhibiting or activating specific proteins.
The fused pyrrolo[3,4-d]isoxazole core allows for strong interactions with protein targets, often leading to inhibition or modulation of enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylthio)phenyl derivatives: : Structurally similar but with different substituents leading to varied biological activities.
Pyrrolo[3,4-d]isoxazole compounds: : Similar core structure but different functional groups influencing their properties.
Highlighting Uniqueness
What sets methyl 4-(3-(4-(methylthio)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate apart is its combination of the pyrrolo[3,4-d]isoxazole core with specific substituents, making it a versatile candidate for various applications from medicinal chemistry to material sciences.
This compound’s multifaceted nature and the complexity make it an exciting subject for continued research and application across diverse scientific domains. What are your thoughts on exploring more compounds like this?
Properties
IUPAC Name |
methyl 4-[3-(4-methylsulfanylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5S/c1-32-26(31)17-8-12-18(13-9-17)27-24(29)21-22(16-10-14-20(34-2)15-11-16)28(33-23(21)25(27)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRMDEFPEGIYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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